3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine
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Overview
Description
Preparation Methods
Step 1: Reaction of 2-ethoxypropan-1-amine with 4-(2-chloroethyl)piperazine in the presence of a base to obtain an intermediate product.
Step 2: Reaction of the intermediate product with 3-amino-2-ethoxypropylamine in the presence of a base to obtain the protected final product.
Step 3: Removal of the protecting group from the amine group of the protected final product using a suitable reagent to obtain the desired compound.
Chemical Reactions Analysis
3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine can undergo various chemical reactions :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine involves its interaction with specific molecular targets . It can bind to enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and ethoxypropylamines . Compared to these compounds, 3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine is unique due to its specific structure, which allows for distinct interactions and applications in research.
Properties
Molecular Formula |
C16H37N5O2 |
---|---|
Molecular Weight |
331.50 g/mol |
IUPAC Name |
N'-[2-[4-(3-amino-2-ethoxypropyl)piperazin-1-yl]ethyl]-2-ethoxypropane-1,3-diamine |
InChI |
InChI=1S/C16H37N5O2/c1-3-22-15(11-17)13-19-5-6-20-7-9-21(10-8-20)14-16(12-18)23-4-2/h15-16,19H,3-14,17-18H2,1-2H3 |
InChI Key |
VLHHWFGIEQHNGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)CNCCN1CCN(CC1)CC(CN)OCC |
Origin of Product |
United States |
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